molecular formula C12H16N2O2 B6247284 4-phenoxypiperidine-1-carboxamide CAS No. 2408962-74-1

4-phenoxypiperidine-1-carboxamide

Cat. No.: B6247284
CAS No.: 2408962-74-1
M. Wt: 220.3
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Description

4-Phenoxypiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring core that is substituted at the 1-position with a carboxamide group and at the 4-position with a phenoxy group. Piperidine derivatives are recognized as privileged structures in drug discovery due to their versatility and presence in biologically active molecules. Research into structurally related 4-phenylpiperidine compounds has shown that such scaffolds can exhibit significant therapeutic potential, particularly in the development of central nervous system (CNS) agents, including analgesics . Furthermore, analogous piperidine-1-carboxamide compounds are being actively investigated for their activity as positive allosteric modulators (PAMs) of specific serotonin receptors (e.g., the 5-HT2C receptor), a target relevant to neuropsychiatric and metabolic disorders such as obesity and substance use disorders . The specific research value of this compound may lie in its potential as a key synthetic intermediate or as a scaffold for the development of novel receptor modulators. Its molecular framework allows for further functionalization, making it a valuable building block for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in the pursuit of therapeutics for chronic diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

2408962-74-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxypiperidine-1-carboxamide typically involves the reaction of piperidine with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with phenol in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypiperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Phenoxypiperidine-1-carboxamide has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-phenoxypiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and molecular properties of 4-phenoxypiperidine-1-carboxamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Structural Features Reference
This compound Phenoxy (C₆H₅O) at 4-position ~262.3 (est.) High lipophilicity due to aromatic phenoxy
N-(2,4-Dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide 2,4-Dichlorobenzyl on carboxamide 387.86 Enhanced metabolic stability; halogenated
PF-04457845 Trifluoromethylpyridinyloxy group 455.43 Electron-withdrawing CF₃ group; pyridazine
BI605906 Thienopyridine-carboxamide with sulfonyl 432.51 Sulfonyl group for target affinity
4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride Amino group on piperidine; hydrochloride salt ~294.8 (est.) Improved solubility via ionic form

Key Observations :

  • Electron Effects : Trifluoromethyl groups (e.g., PF-04457845) improve binding affinity through electron-withdrawing effects .
  • Metabolic Stability : Halogenation (e.g., dichlorobenzyl in CAS: 950645-62-2) may reduce oxidative metabolism, extending half-life .
Pharmacokinetic Profiles
Compound Half-Life (t₁/₂) Volume of Distribution (Vd) Excretion Route Reference
This compound Not reported Likely high (lipophilic) Renal (predicted)
DIC (Reference compound) 35–111 min Exceeds total-body water Renal (43% unchanged)
PF-04457845 Not reported Not reported Hepatic (sulfonyl group)

Insights :

  • The phenoxy derivative’s lipophilicity suggests a larger Vd, similar to DIC .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenoxypiperidine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or condensation of precursors like 4-phenoxypiperidine with carboxamide derivatives. Common reagents include activating agents (e.g., carbodiimides for amide bond formation) and catalysts like DMAP. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical for minimizing side reactions .
  • Optimization : Use HPLC to monitor intermediate purity and adjust stoichiometry to reduce byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Primary Methods :

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming regioselectivity of substitutions (e.g., phenoxy group position) .
  • HPLC/MS : Validates molecular weight and detects impurities (<2% threshold for intermediates) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How does the compound’s reactivity differ under oxidative vs. reductive conditions?

  • Oxidation : The piperidine ring’s tertiary amine may form N-oxide derivatives with H₂O₂ or m-CPBA, altering solubility and bioavailability .
  • Reduction : LiAlH₄ can reduce amide groups to amines, but selectivity requires low temperatures (-78°C) to preserve the phenoxy moiety .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during amide bond formation in this compound synthesis?

  • Analysis : Competing pathways, such as over-activation of carboxylic acids leading to dimerization, can be probed via LC-MS/MS. Computational modeling (DFT) predicts energy barriers for intermediates, guiding reagent selection (e.g., HOBt suppresses racemization) .
  • Resolution : Optimize coupling agents (e.g., EDCI over DCC) and use scavengers (e.g., trisamine) to quench excess activators .

Q. How can reaction parameters be optimized to scale up synthesis while maintaining enantiomeric purity?

  • Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
  • Catalyst Loading : Asymmetric catalysis (e.g., chiral Pd complexes) achieves >90% ee at 5 mol% loading .
    • Scale-Up Challenges : Control exothermic reactions using jacketed reactors and inline FTIR for real-time monitoring .

Q. What experimental strategies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • In Vitro Assays :

  • SPR/Biacore : Measures binding kinetics (KD) to targets like G-protein-coupled receptors .
  • Fluorescence Polarization : Quantifies inhibition of enzymatic activity (e.g., IC₅₀ for kinases) .
    • Structural Insights : Co-crystallization with target proteins (X-ray crystallography) reveals binding modes and guides SAR studies .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors and validate via orthogonal methods (e.g., ITC for binding affinity) .
  • Meta-Analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers and confirm trends .

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